Potassium icos-9-enoate

Critical micelle concentration Anionic surfactant Chain-length effect

Researchers requiring cold-processable surfactants often face a trade-off between low Krafft point and micellization efficiency. Potassium icos-9-enoate resolves this with a projected CMC of 0.003-0.009 mol·L⁻¹, substantially lower than potassium oleate. Its (E)-configuration ensures linear molecular packing, reducing required mass fraction in O/W emulsions. - Ambient-temperature solubility eliminates heating steps, preserving heat-sensitive actives. - C20 trans-backbone serves as a defined probe for membrane fluidity isomer studies. - Biobased origin supports eco-label formulations with full ultimate biodegradability.

Molecular Formula C20H37KO2
Molecular Weight 348.6 g/mol
CAS No. 94135-61-2
Cat. No. B12646766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium icos-9-enoate
CAS94135-61-2
Molecular FormulaC20H37KO2
Molecular Weight348.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC=CCCCCCCCC(=O)[O-].[K+]
InChIInChI=1S/C20H38O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h11-12H,2-10,13-19H2,1H3,(H,21,22);/q;+1/p-1/b12-11+;
InChIKeyJZEGYCHASAJOIP-CALJPSDSSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Icos-9-enoate: Physicochemical and Supply-Chain Baseline


Potassium icos-9-enoate (CAS 94135-61-2, EC 302-931-0) is the potassium salt of (E)-icos-9-enoic acid (gadelaidic acid), a long-chain monounsaturated fatty acid with a 20-carbon backbone and a trans-configured double bond at the 9-position, with a molecular formula of C₂₀H₃₇KO₂ and a molecular weight of 348.61 g·mol⁻¹ . It belongs to the class of anionic carboxylate surfactants (fatty acid potassium soaps) and functions primarily as an emulsifier, stabilizer, and surfactant in cosmetic, food, and industrial formulations . The compound is structurally distinguished from the more common cis-isomer (gadoleate) by its (E)-configuration, which influences its molecular packing and surfactant properties [1].

Why Generic C18 Potassium Soaps Cannot Substitute


Generic substitution of potassium icos-9-enoate with shorter-chain analogs such as potassium oleate (C18:1) or potassium stearate (C18:0) introduces quantifiable performance penalties. The 20-carbon chain length of potassium icos-9-enoate is projected to yield a critical micelle concentration (CMC) approximately 0.3–0.5× that of potassium oleate, based on the established rule that each additional methylene group reduces CMC by roughly one-third [1]. Furthermore, the (E)-configuration of the double bond at C9 confers a lower CMC compared to (Z)-configured analogs—as directly demonstrated in the potassium elaidate (trans) versus potassium oleate (cis) system, where the trans isomer exhibited a CMC of 0.01–0.013 mol·L⁻¹ compared to 0.025–0.05 mol·L⁻¹ for the cis isomer [2]. Potassium soaps also exhibit sharply different solubility behavior compared to sodium soaps: potassium soaps transition abruptly to high solubility within a narrow temperature range, whereas sodium soaps require substantially higher temperatures and broader ranges to achieve comparable solubility [3]. These differences mean that substituting potassium icos-9-enoate with a generic potassium oleate, sodium soap, or saturated C18 analog will alter micellization concentration, solubility temperature, and emulsification performance in ways that are both predictable and measurable.

Quantitative Evidence for Differentiated Surfactant Performance


CMC Advantage of C20 (E)-Chain over C18 (Z)-Chain

Potassium icos-9-enoate (C20:1, E-configuration) is expected to exhibit a substantially lower critical micelle concentration (CMC) than potassium oleate (C18:1, Z-configuration), the most common in-class comparator. In direct experimental comparisons, the trans-configured potassium elaidate (C18:1, E) exhibited a CMC of 0.01–0.013 mol·L⁻¹, whereas potassium oleate (C18:1, Z) showed a CMC of 0.025–0.05 mol·L⁻¹—a roughly 2–5-fold difference attributable to the geometric configuration of the double bond [1]. Extending the chain from C18 to C20, applying the established structure-property relationship that each additional methylene group reduces CMC by approximately one-third [2], the projected CMC of potassium icos-9-enoate (C20:1, E) falls in the range of approximately 0.003–0.009 mol·L⁻¹, representing a >5-fold reduction in CMC compared to potassium oleate. This lower CMC translates directly to more efficient micelle formation at reduced surfactant loading.

Critical micelle concentration Anionic surfactant Chain-length effect

Enhanced Low-Temperature Water Solubility

Potassium icos-9-enoate, as an unsaturated C20:1 potassium soap, is expected to exhibit a substantially lower Krafft point (critical solubility temperature) than saturated potassium stearate (C18:0). Literature data show that potassium stearate has a Krafft point of approximately 48 °C, whereas potassium palmitate (C16:0) dissolves at ~30.5 °C [1]. Unsaturation further depresses solubility temperature: potassium oleate (C18:1) is soluble at room temperature, in contrast to potassium stearate, which requires heating to ~50 °C for free dissolution [2]. Gadoleic acid (the parent acid of potassium icos-9-enoate) has a melting point of 23–24 °C [3], significantly lower than stearic acid (69–72 °C), indicating the potassium salt will similarly exhibit superior cold-water solubility. The combination of unsaturation and the potassium counterion—potassium soaps dissolve abruptly at a defined temperature whereas sodium soaps require broad temperature ranges [2]—makes potassium icos-9-enoate functionally superior for liquid formulations that must remain clear and homogeneous at ambient and sub-ambient temperatures.

Krafft point Low-temperature solubility Unsaturated fatty acid soap

Potassium vs. Sodium Counterion Solubility Advantage

The choice of potassium as the counterion in icos-9-enoate provides a quantifiable solubility advantage over the sodium analog (sodium icos-9-enoate, CAS 94135-60-1). Systematic phase-diagram studies by McBain and Sierichs established that potassium soaps 'go abruptly into solution, at almost the same temperature and concentration for each soap,' whereas 'each sodium soap has a large range of temperature between fair and high solubility' [1]. Concretely, potassium stearate dissolves freely at 50 °C while sodium stearate requires 75–80 °C; concentrated (21%) potassium myristate solutions are obtainable at 10 °C, whereas sodium myristate requires ~58 °C [1]. Although quantitative solubility data for potassium icos-9-enoate specifically are not published, this potassium-versus-sodium differential is a class-level property of long-chain fatty acid soaps and directly translates to easier handling, lower energy input for dissolution, and higher attainable active concentrations in aqueous formulations.

Counterion effect Potassium soap Solubility phase diagram

HLB Tuning via Extended C20 Chain

The hydrophilic-lipophilic balance (HLB) of potassium icos-9-enoate is inherently lower (more lipophilic) than that of potassium oleate due to the two additional methylene groups in the hydrophobic tail. Potassium oleate has a reported HLB of approximately 20, placing it at the extreme hydrophilic end of the anionic surfactant spectrum for O/W emulsification . Each additional –CH₂– group contributes an incremental lipophilic character: using the Davies group-contribution method, the two extra –CH₂– groups in the C20 chain reduce the calculated HLB by approximately 0.95 units (2 × –0.475 per –CH₂–), yielding a projected HLB of approximately 18–19 for potassium icos-9-enoate [1]. This modest but meaningful shift moves the surfactant into a range better suited for balanced emulsifier systems and fine emulsion stabilization, where an HLB of ~18 still favors O/W emulsions but with enhanced oil-phase compatibility compared to the fully hydrophilic potassium oleate (HLB 20).

Hydrophilic-lipophilic balance Emulsifier selection Chain-length modulation

(E)-Configuration Advantage for Efficient Micellization

The (E)-configuration (trans double bond) of potassium icos-9-enoate, as specified by its IUPAC name potassium;(E)-icos-9-enoate, confers a distinct micellization advantage over the (Z)-configured (cis) isomer. Direct experimental evidence from the potassium elaidate/potassium oleate pair establishes this geometric effect: the trans-isomer (potassium elaidate, C18:1, E) has a CMC of 0.01–0.013 mol·L⁻¹, while the cis-isomer (potassium oleate, C18:1, Z) has a CMC of 0.025–0.05 mol·L⁻¹ [1]. The authors attributed this difference to 'more easy molecular orientation of the former salt, whose geometrical form had been considered as trans in the process of micelle formation' [1]. Because potassium icos-9-enoate is specified as the (E)-isomer (as evidenced by its SMILES notation C(C([O-])=O)CCCCCC\C=C\CCCCCCCCCC.[K+] showing the trans double-bond geometry), it benefits from this same geometric advantage, yielding more efficient micelle packing and a lower CMC than would a hypothetical (Z)-icos-9-enoate potassium salt .

Double-bond geometry Trans fatty acid soap Micelle packing

High-Value Research and Industrial Application Scenarios


Cold-Process Emulsifier for Personal Care

Potassium icos-9-enoate is uniquely suited for cold-process emulsion systems where heating is undesirable or incompatible with heat-sensitive active ingredients. Its projected Krafft point below 25 °C (inferred from the parent acid melting point of 23–24 °C and the established behavior of unsaturated potassium soaps [1]) means it can be incorporated into aqueous phases at ambient temperature without a heating step. This contrasts sharply with potassium stearate (Krafft point ~48 °C) which requires hot processing. The projected low CMC (~0.003–0.009 mol·L⁻¹) further enables effective emulsification at reduced surfactant mass fractions, minimizing the risk of irritation in leave-on and rinse-off personal care products [2]. The potassium counterion ensures the soft, spreadable consistency characteristic of potassium soaps, making it preferable to sodium icos-9-enoate for liquid and semi-solid formulations .

Probe for Membrane and Lipid Bilayer Studies

The (E)-configuration of potassium icos-9-enoate, combined with its C20 chain length, makes it a structurally defined probe for studying the role of fatty acid chain length and double-bond geometry in membrane fluidity and permeability. The trans double bond produces a linear hydrocarbon chain that packs more efficiently in lipid bilayers than the kinked cis configuration, directly affecting membrane physical properties [1]. Research on gadoleic acid (the cis parent acid) has demonstrated its integration into plasma membranes and influence on membrane fluidity [2]. Potassium icos-9-enoate provides the trans-configured counterpart, enabling comparative studies of geometric isomer effects on bilayer behavior. The defined (E)-stereochemistry, confirmed by the SMILES notation showing the trans double bond (\C=C\) , ensures batch-to-batch consistency critical for reproducible biophysical measurements.

Sustainable Surfactant for Eco-Labeled Detergents

The C20:1 fatty acid backbone of potassium icos-9-enoate can be sourced from gadoleic acid-rich natural oils, including fish oils (notably cod liver oil) and certain plant oils [1]. This biobased origin supports formulation of detergents and cleaning products seeking eco-label certification (e.g., EU Ecolabel, EPA Safer Choice). Compared to synthetic petrochemical-derived surfactants, the potassium salt offers full ultimate biodegradability inherent to fatty acid soaps. The superior solubility of the potassium form over the sodium analog [2] enables formulation of concentrated liquid detergent products that remain homogeneous at lower temperatures, addressing a key limitation of sodium-based natural soaps which tend to gel or precipitate in cold water. Additionally, the lower CMC of the C20 chain compared to C18 alternatives (potassium oleate) means less surfactant is required to achieve target cleaning performance .

Balanced-HLB Emulsifier for Food and Pharma

With a projected HLB of approximately 18–19, potassium icos-9-enoate occupies a differentiated position relative to potassium oleate (HLB 20) [1]. This slightly more lipophilic character, conferred by the two additional methylene groups in the C20 chain, enhances compatibility with medium-chain and long-chain oil phases while retaining sufficient hydrophilicity for O/W emulsion stabilization. In food-grade applications where potassium salts of fatty acids are permitted as emulsifiers (E470a), potassium icos-9-enoate can serve as an alternative to potassium stearate or potassium oleate when fine-tuning of emulsion texture, stability, and mouthfeel is required [2]. The trans double bond further differentiates its crystallization and packing behavior compared to cis-unsaturated or saturated analogs, potentially influencing the rheology and freeze-thaw stability of emulsified products.

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